An In-depth Technical Guide to the Chemical Structure of Clovin
An In-depth Technical Guide to the Chemical Structure of Clovin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Clovin, a naturally occurring flavonoid glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Structure
Clovin (CAS No. 81970-00-5) is a complex flavonoid glycoside.[1][2] Its core structure consists of a flavonol aglycone linked to a disaccharide moiety. The systematic IUPAC name for Clovin is 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-Benzopyran-4-one.[1]
The chemical structure of Clovin is characterized by a central chromen-4-one (benzopyran-4-one) ring system, which is substituted with hydroxyl and glycosidic groups. The aglycone part is a quercetin (B1663063) derivative, a common flavonol. Attached to this aglycone are three sugar units: two rhamnose molecules and one galactose molecule. This specific glycosylation pattern is a defining feature of Clovin's structure.
Table 1: Chemical and Physical Properties of Clovin
| Property | Value | Reference |
| CAS Number | 81970-00-5 | |
| Molecular Formula | C33H40O20 | |
| Molecular Weight | 756.66 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | |
| Class | Flavonoids, Glycosides |
Natural Sources and Isolation
Clovin is a natural product found in several plant species, most notably in Viola yedoensis and Coutoubea spicata. The isolation of Clovin from these plant sources typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Representative Isolation of Clovin
The following is a representative protocol for the isolation and purification of Clovin from plant material, based on general methods for flavonoid glycosides.
1. Extraction:
- Air-dried and powdered plant material (e.g., aerial parts of Viola yedoensis) is macerated with 70% aqueous methanol at room temperature for 72 hours.
- The extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like Clovin are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
- The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as silica (B1680970) gel or polyamide.
- The column is eluted with a gradient of solvents, for example, a mixture of chloroform, methanol, and water in increasing polarity.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
- Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, using a mobile phase such as a gradient of methanol and water.
4. Characterization:
- The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm the structure of Clovin.
Diagram: Experimental Workflow for Clovin Isolation
Caption: Workflow for the isolation and purification of Clovin.
Biological Activity and Potential Applications
Clovin has been reported to exhibit several biological activities, primarily anti-inflammatory and antioxidant properties. These activities are common for flavonoids and are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
1. Cell Culture:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
- Cells are seeded in a 96-well plate and allowed to adhere.
- The cells are then treated with various concentrations of purified Clovin for 1 hour.
- Following the pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
3. Nitric Oxide Measurement:
- The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Diagram: Signaling Pathway of LPS-induced Inflammation
Caption: Simplified pathway of LPS-induced inflammation and the potential inhibitory action of Clovin.
Antioxidant Activity
The antioxidant potential of Clovin can be assessed using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagent Preparation:
- A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Serial dilutions of purified Clovin are prepared in methanol.
2. Assay Procedure:
- A specific volume of each Clovin dilution is mixed with the DPPH solution in a 96-well plate or cuvettes.
- The mixture is incubated in the dark at room temperature for 30 minutes.
3. Measurement:
- The absorbance of the solution is measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
- Ascorbic acid or Trolox is typically used as a positive control.
Table 2: Summary of Biological Activities of Clovin
| Activity | Assay | Potential Mechanism |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated macrophages | Inhibition of pro-inflammatory mediators. |
| Antioxidant | DPPH Radical Scavenging | Free radical scavenging by donating a hydrogen atom. |
Conclusion
Clovin is a structurally complex flavonoid glycoside with demonstrated anti-inflammatory and antioxidant properties. Its presence in medicinal plants like Viola yedoensis suggests its potential contribution to their therapeutic effects. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action, bioavailability, and potential for development as a therapeutic agent. The detailed protocols provided in this guide offer a foundation for researchers to isolate, identify, and evaluate the biological activities of this promising natural product.
